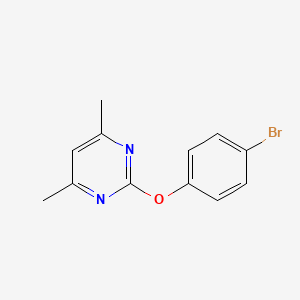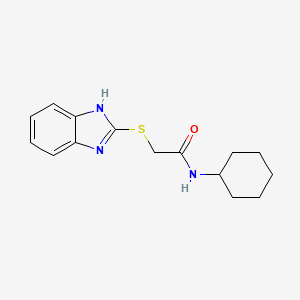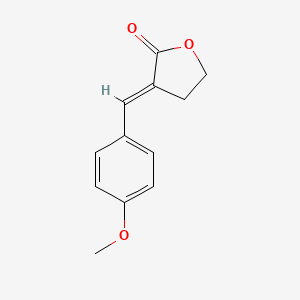![molecular formula C14H24N4O B5634138 (1-{2-[(5,6-dimethylpyrimidin-4-yl)amino]ethyl}piperidin-3-yl)methanol](/img/structure/B5634138.png)
(1-{2-[(5,6-dimethylpyrimidin-4-yl)amino]ethyl}piperidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "(1-{2-[(5,6-dimethylpyrimidin-4-yl)amino]ethyl}piperidin-3-yl)methanol" often involves multi-step chemical reactions, including amidation, Friedel-Crafts acylation, and hydration processes. For instance, Zheng Rui (2010) detailed the preparation of a closely related compound, highlighting the use of piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, achieving a reasonable overall yield of 62.4% (Zheng Rui, 2010).
Molecular Structure Analysis
Studies on the molecular structure of related compounds have been conducted using X-ray crystallography and spectroscopic techniques, providing insights into their conformation and structural geometry. For example, S. Naveen et al. (2015) characterized a compound with similar structural motifs, revealing that the piperidine ring adopts a chair conformation and the geometry around the S atom is distorted tetrahedral, determined through X-ray diffraction studies (S. Naveen et al., 2015).
Chemical Reactions and Properties
The compound's chemical behavior includes reactions with nucleophiles, amide hydrolysis, and interactions within hydrogen-bonded assemblies. Jorge Trilleras et al. (2008) elucidated the hydrogen-bonded structures of pyrimidine derivatives, showcasing the compound's ability to form supramolecular aggregates through N-H...N and N-H...O hydrogen bonds, demonstrating its reactive nature and propensity for forming complex structures (Jorge Trilleras et al., 2008).
Propriétés
IUPAC Name |
[1-[2-[(5,6-dimethylpyrimidin-4-yl)amino]ethyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-11-12(2)16-10-17-14(11)15-5-7-18-6-3-4-13(8-18)9-19/h10,13,19H,3-9H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKXTIFACNRFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1NCCN2CCCC(C2)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-{2-[(5,6-Dimethylpyrimidin-4-YL)amino]ethyl}piperidin-3-YL)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzothiazole](/img/structure/B5634057.png)
![2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5634058.png)





![N-(2-fluorobenzyl)-3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5634105.png)
![1-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetone](/img/structure/B5634107.png)

![2-(3-methoxypropyl)-8-{[(1R,2R)-2-phenylcyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5634125.png)
![4-{5-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5634145.png)

![2-{[(2,6-dimethylphenyl)amino]carbonyl}-4-nitrobenzoic acid](/img/structure/B5634158.png)